4-methoxy-1H-indol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1H-indol-5-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, making them important in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-1H-indol-5-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For instance, the reaction of 4-methoxyphenylhydrazine with an appropriate aldehyde or ketone can yield this compound.
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity. Methanesulfonic acid is commonly used as a catalyst in these reactions .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Scientific Research Applications
4-Methoxy-1H-indol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biological processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in treating diseases such as cancer and neurological disorders.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-1H-indol-5-amine involves its interaction with various molecular targets and pathways. It can bind to receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission and other physiological processes .
Comparison with Similar Compounds
- 4-Methoxy-1H-indole-3-amine
- 5-Methoxy-1H-indole-2-amine
- 6-Methoxy-1H-indole-4-amine
Comparison: 4-Methoxy-1H-indol-5-amine is unique due to its specific substitution pattern on the indole ring, which influences its chemical reactivity and biological activity. Compared to other methoxy-substituted indoles, it may exhibit different pharmacological properties and synthetic utility .
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-methoxy-1H-indol-5-amine |
InChI |
InChI=1S/C9H10N2O/c1-12-9-6-4-5-11-8(6)3-2-7(9)10/h2-5,11H,10H2,1H3 |
InChI Key |
FIGGAYWLTWIQNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.